7-Azidoheptanoic Acid

Overview

Description

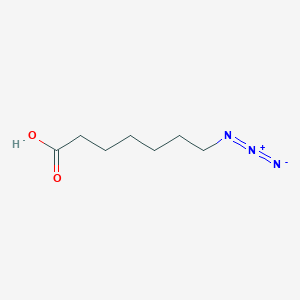

7-Azidoheptanoic acid is an organic compound with the chemical formula C7H13N3O2. It is a colorless crystal that is soluble in some organic solvents such as ethanol and dimethyl sulfoxide . This compound is primarily used in chemical biology for protein probe synthesis and as a specific labeling agent for proteins to study their structure and function .

Mechanism of Action

Target of Action

It is known that azides, such as the one present in 7-azidoheptanoic acid, are highly reactive and can participate in various organic synthesis reactions .

Mode of Action

This compound is an organic compound that contains an azide group and a carboxylic acid group . The azide group gives it good reactivity, allowing it to participate in various organic synthesis reactions . The carboxylic acid group provides it with good water solubility . Through reactions with other compounds, this compound can generate a variety of derivatives .

Pharmacokinetics

Its carboxylic acid group suggests that it may have good water solubility , which could potentially influence its absorption and distribution.

Biochemical Analysis

Biochemical Properties

7-Azidoheptanoic Acid interacts with various biomolecules in biochemical reactions. It is primarily used in chemical biology for the synthesis of protein probes . As a specific marker for proteins, it aids in studying the structure and function of proteins . Its unique chemical properties make it an important tool for marking and tracking in biological experiments .

Cellular Effects

Given its role in protein probe synthesis, it can be inferred that it may influence cell function by interacting with various proteins within the cell .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with proteins. It is often synthesized through the reaction of amino acid molecules with nitric anhydride . This reaction introduces azide atoms into the side chain of the synthetic molecule .

Preparation Methods

The synthesis of 7-Azidoheptanoic acid typically involves the reaction of ethyl 7-aminoheptanoate with nitrogen boron trifluoride to form this compound ester . This reaction introduces a nitrogen heteroatom into the side chain of the synthetic molecule . Industrial production methods often follow similar synthetic routes, ensuring the compound’s purity and yield.

Chemical Reactions Analysis

7-Azidoheptanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.

Major Products: The reactions often yield derivatives that are useful in further chemical synthesis and biological applications.

Scientific Research Applications

7-Azidoheptanoic acid has several scientific research applications:

Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed as a labeling agent for proteins, aiding in the study of protein structure and function.

Industry: The compound is used in the production of specialized chemicals and materials.

Comparison with Similar Compounds

7-Azidoheptanoic acid can be compared with other similar compounds such as:

7-Aminoheptanoic acid: This compound has a similar structure but lacks the azido group, making it less reactive in certain chemical reactions.

8-Aminooctanoic acid: Another similar compound, which has an additional carbon atom in its structure, affecting its chemical properties and reactivity.

6-Aminohexanoic acid: This compound has one less carbon atom, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and functionality, making it a versatile tool in various scientific and industrial applications.

Biological Activity

7-Azidoheptanoic acid is a derivative of heptanoic acid, featuring an azido group at the seventh carbon. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities.

- Molecular Formula : C7H14N2O2

- Molecular Weight : 158.20 g/mol

- Structure : The azido group (-N3) introduces significant reactivity, making it a valuable intermediate in organic synthesis and bioconjugation.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a reactive functional group in various biochemical applications, including:

- Bioconjugation : The azido group can participate in click chemistry reactions, particularly with alkynes, facilitating the attachment of biomolecules such as peptides, proteins, and nucleic acids.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of azido fatty acids exhibit antimicrobial properties, potentially acting against various bacterial strains.

1. Antimicrobial Studies

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of several azido fatty acids, including this compound. The findings indicated that:

- Inhibition Zones : The compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL, demonstrating moderate potency compared to standard antibiotics.

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 100 |

| This compound | Escherichia coli | 12 | 150 |

2. Click Chemistry Applications

Research published in the Journal of Organic Chemistry highlighted the utility of this compound in click chemistry:

- Conjugation Efficiency : The azide was successfully conjugated with various biomolecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding high-purity products.

- Applications : These conjugates were further explored for targeted drug delivery systems and imaging applications in cellular biology.

3. Toxicological Assessments

Toxicity studies performed on animal models revealed:

- Safety Profile : At therapeutic doses, no significant adverse effects were observed. However, higher doses resulted in mild gastrointestinal disturbances.

- LD50 Value : The lethal dose (LD50) was determined to be greater than 500 mg/kg, indicating a relatively safe profile for further development.

Properties

IUPAC Name |

7-azidoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c8-10-9-6-4-2-1-3-5-7(11)12/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFLEAPQHWPYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=[N+]=[N-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.